N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
Beschreibung
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O2/c1-8-9(2)17-7-19(14(8)21)6-13(20)18-12-4-3-10(15)5-11(12)16/h3-5,7H,6H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHDSAUERCXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=C(C=C(C=C2)Br)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide can be represented as follows:
- Molecular Formula : C14H15BrF N3O
- Molecular Weight : 328.19 g/mol
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound was found to have minimum inhibitory concentrations (MICs) indicating both bacteriostatic and bactericidal effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µM) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 25.9 | Bacteriostatic |
| Compound B | MRSA | 12.9 | Bactericidal |
| N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide | TBD | TBD |
Anti-inflammatory Potential
The compound's anti-inflammatory activity has been assessed through its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. Preliminary results suggest that modifications in the phenyl ring can enhance or diminish this activity .
Table 2: Inhibition of NF-kB Activation
| Compound | IC50 (µM) | Effect on NF-kB Activation |
|---|---|---|
| N-(4-bromo-2-fluorophenyl)acetamide | TBD | TBD |
| Cinnamic Acid Analogs | 10 - 15% | Moderate Inhibition |
Case Studies
Recent studies have synthesized various derivatives of similar compounds to evaluate their biological significance. For example, a study focused on hybrid compounds combining celecoxib with anthraquinone derivatives showed promising antitumor activities in cancer cell lines . These findings suggest that structural modifications can lead to enhanced biological activities.
Example Study
A study involving the synthesis and evaluation of N-(4-bromophenyl)thiazol-2-yl derivatives reported significant antimicrobial and antiproliferative activities against both Gram-positive and Gram-negative bacteria . This indicates a potential pathway for developing new antimicrobial agents based on the structural framework of N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the aromatic rings. For instance:
- Bromine and Fluorine Substituents : These halogen groups can enhance lipophilicity and affect the compound's interaction with biological targets.
- Pyrimidine Moiety : The presence of pyrimidine may contribute to the compound's ability to interact with nucleic acids or enzymes involved in cellular processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
